molecular formula C10H16Cl2N2 B3116586 (R)-3-(Pyrrolidin-2-YL)aniline 2hcl CAS No. 2177258-00-1

(R)-3-(Pyrrolidin-2-YL)aniline 2hcl

Cat. No.: B3116586
CAS No.: 2177258-00-1
M. Wt: 235.15 g/mol
InChI Key: GLKASUHDSGOEJJ-YQFADDPSSA-N
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Description

®-3-(Pyrrolidin-2-YL)aniline 2hcl is a chiral compound that features a pyrrolidine ring attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Pyrrolidin-2-YL)aniline 2hcl typically involves the reaction of aniline derivatives with pyrrolidine under specific conditions. One common method includes the use of a catalyst-free environment to facilitate the reaction between hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the high-yielding synthesis of various substituted carbamates.

Industrial Production Methods

Industrial production of ®-3-(Pyrrolidin-2-YL)aniline 2hcl may involve large-scale synthesis using microfluidic reactors. These reactors enable efficient and green synthesis routes, such as the photoinduced organocatalyzed cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines under visible light conditions .

Chemical Reactions Analysis

Types of Reactions

®-3-(Pyrrolidin-2-YL)aniline 2hcl undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, metal-free oxidizing agents, and photocatalysts . The conditions for these reactions can vary, but they often involve mild temperatures and pressures to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of ®-3-(Pyrrolidin-2-YL)aniline 2hcl can lead to the formation of various oxidized derivatives, while substitution reactions can yield a wide range of substituted aniline compounds.

Scientific Research Applications

®-3-(Pyrrolidin-2-YL)aniline 2hcl has numerous applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the development of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-(Pyrrolidin-2-YL)aniline 2hcl involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

®-3-(Pyrrolidin-2-YL)aniline 2hcl can be compared with other similar compounds, such as:

The uniqueness of ®-3-(Pyrrolidin-2-YL)aniline 2hcl lies in its specific structural features and the versatility of its applications in various fields of research.

Properties

IUPAC Name

3-[(2R)-pyrrolidin-2-yl]aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;;/h1,3-4,7,10,12H,2,5-6,11H2;2*1H/t10-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKASUHDSGOEJJ-YQFADDPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=CC(=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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